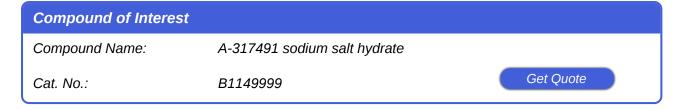


A-317491 Sodium Salt Hydrate: A Comprehensive Technical Guide to its Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[2][3] The activation of P2X3-containing receptors by ATP released during cellular stress or injury is a key mechanism in the transmission of pain signals, particularly in chronic pain states.[1][4] A-317491's high affinity and selectivity for these specific receptor subtypes make it a valuable pharmacological tool for investigating pain mechanisms and a potential therapeutic agent for managing chronic inflammatory and neuropathic pain.[1][3] This technical guide provides a detailed overview of the selectivity profile of A-317491, including quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and characterization workflow.

Data Presentation: Quantitative Selectivity Profile

The selectivity of A-317491 has been rigorously characterized across various P2X receptor subtypes and other relevant biological targets. The following tables summarize its inhibitory potency, highlighting its significant preference for P2X3 and P2X2/3 receptors.



Target Receptor	Species	Assay Type	Inhibitory Constant (Ki) in nM	IC50 (nM)	Reference
P2X3	Human	Calcium Flux	22	-	[5]
P2X3	Rat	Calcium Flux	22	-	[5]
P2X2/3	Human	Calcium Flux	9	-	[5]
P2X2/3	Rat	Calcium Flux	92	-	[5]
P2X3	Human	Electrophysio logy	17	97	[1]
P2X2/3	Human	Electrophysio logy	20	169	[1]
Native P2X3/P2X2/3	Rat (DRG Neurons)	Electrophysio logy	-	15	[5]

Table 1: Inhibitory Potency of A-317491 at P2X3 and P2X2/3 Receptors. This table showcases the high affinity of A-317491 for its primary targets in both human and rat species, as determined by calcium flux and electrophysiological assays.

Receptor/Target	Selectivity (IC50)	Reference	
Other P2 Receptors	>10 μM	[5]	
Other Neurotransmitter Receptors	>10 μM	[5]	
Ion Channels	>10 μM	[5]	
Enzymes	>10 μM	[5]	

Table 2: Selectivity of A-317491 against other P2 Receptors and Off-Target Proteins. This table demonstrates the high selectivity of A-317491, with IC50 values exceeding 10 μ M for a broad range of other receptors and proteins, indicating a favorable specificity profile.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of A-317491.

Recombinant P2X Receptor Calcium Flux Assay

This assay is a high-throughput method to determine the potency of A-317491 by measuring its ability to inhibit agonist-induced calcium influx in a cell line stably expressing the target receptor.

- a. Cell Culture and Plating:
- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat P2X3 or P2X2/3 receptor.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200
 µg/ml Geneticin).
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 16-24 hours.
- b. Dye Loading:
- Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4
 AM at a final concentration of 2-5 μM) and Pluronic F-127 (final concentration 0.02%) in a
 suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cell plates and add the dye loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.
- c. Compound Incubation and Calcium Flux Measurement:



- Wash the cells twice with the assay buffer to remove extracellular dye.
- Prepare serial dilutions of A-317491 in the assay buffer.
- Add the A-317491 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
 Include a vehicle control (e.g., DMSO).
- Use a fluorescence microplate reader equipped with an automated liquid handling system to measure calcium flux.
- Establish a baseline fluorescence reading for 30-60 seconds.
- Inject a P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP at its EC80 concentration) into the wells.
- Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the peak calcium response.
- d. Data Analysis:
- Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A-317491.
- Plot the percentage inhibition against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cells

This technique provides a detailed characterization of the antagonist's effect on ion channel function.

- a. Cell Preparation:
- Plate HEK293 cells expressing the target P2X receptor onto glass coverslips coated with poly-D-lysine 24-48 hours before the experiment.
- b. Solutions:



- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂.
 Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
- c. Electrophysiological Recording:
- Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external solution.
- Use a glass micropipette (3-5 M Ω resistance) filled with the internal solution to form a high-resistance (>1 G Ω) seal with the cell membrane.
- Establish a whole-cell recording configuration.
- Clamp the membrane potential at a holding potential of -60 mV.
- Record baseline current and then apply the P2X agonist (e.g., ATP or α,β-meATP at its EC90 concentration) to elicit an inward current.
- To measure the inhibitory effect, perfuse the cell with varying concentrations of A-317491 prior to and during the application of the agonist.
- Record the peak inward current for each concentration of the antagonist.
- d. Data Analysis:
- Calculate the percentage inhibition of the agonist-induced current at each A-317491 concentration.
- Determine the IC50 value by plotting the percentage inhibition against the antagonist concentration.
- To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of A-317491.



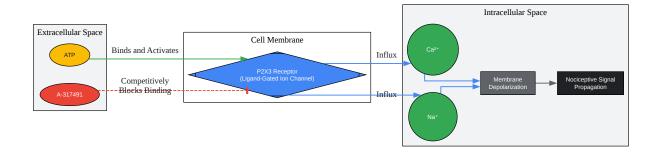
Native P2X Receptor Characterization in Dorsal Root Ganglion (DRG) Neurons

Studying the antagonist's effect on native receptors in primary neurons provides a more physiologically relevant assessment.

- a. DRG Neuron Isolation and Culture:
- Isolate dorsal root ganglia from rodents following approved animal care and use protocols.
- Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.
- Plate the dissociated neurons on coverslips pre-coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).
- Culture the neurons in a suitable neurobasal medium supplemented with growth factors (e.g., Nerve Growth Factor), B27 supplement, and an anti-mitotic agent to inhibit the proliferation of non-neuronal cells.
- b. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings on the cultured DRG neurons 1-3 days after plating, following the same general procedure as described for recombinant cells.
- Identify neurons that exhibit a rapidly desensitizing inward current in response to the application of α,β-meATP, which is characteristic of P2X3-containing receptors.
- Evaluate the inhibitory effect of A-317491 on these agonist-evoked currents.

Mandatory Visualizations P2X3 Receptor Signaling Pathway



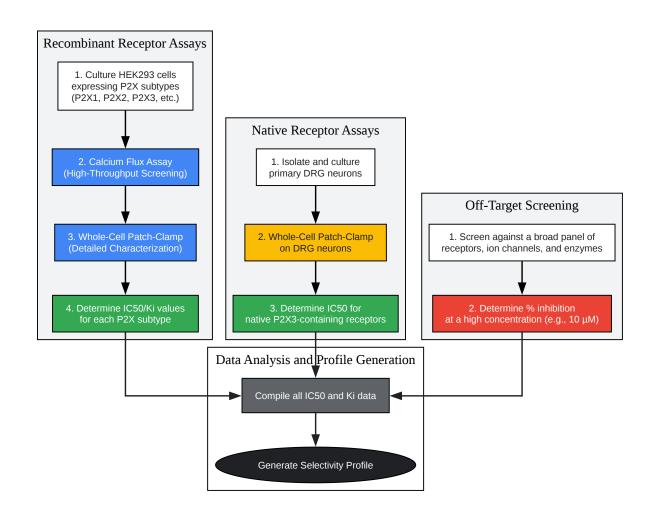


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Caption: P2X3 receptor signaling and inhibition by A-317491.

Experimental Workflow for Selectivity Profiling





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Caption: Workflow for determining A-317491 selectivity.

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